molecular formula C12H8N2O4S2 B1679007 Bis(3-nitrophenyl) disulfide CAS No. 537-91-7

Bis(3-nitrophenyl) disulfide

Cat. No.: B1679007
CAS No.: 537-91-7
M. Wt: 308.3 g/mol
InChI Key: ODOFDWDUSSFUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-nitrophenyl) disulfide is a chemical compound characterized by the presence of two 3-nitrophenyl groups connected by a disulfide bond. It appears as a yellow powder and is insoluble in water but can dissolve in organic solvents such as ethanol and acetone . This compound is often used in organic synthesis, particularly in the formation of disulfide bonds.

Biochemical Analysis

Biochemical Properties

Bis(3-nitrophenyl) disulfide plays a crucial role in the formation of disulfide bridges, which are essential for the folding and structural stabilization of many important extracellular peptide and protein molecules . These molecules include hormones, enzymes, growth factors, toxins, and immunoglobulins . The artificial introduction of extra disulfide bridges into peptides or proteins allows the creation of conformational constraints that can improve biological activity .

Cellular Effects

It is known that disulfide bridges, which this compound helps form, play a crucial role in the structural stabilization of many important extracellular peptide and protein molecules . These molecules, in turn, have various effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves the oxidation of thiol groups to form disulfide bonds . This process is crucial in the folding and structural stabilization of many important extracellular peptide and protein molecules .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the compound is stable under normal conditions .

Metabolic Pathways

It is known that disulfide bridges, which this compound helps form, play a crucial role in the structural stabilization of many important extracellular peptide and protein molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(3-nitrophenyl) disulfide typically involves the oxidation of thiol groups. One common method is the reaction of thiols with oxidizing agents such as iodine or hydrogen peroxide. Another approach involves the use of 1-chlorobenzotriazole, which reacts with thiols to form benzotriazolated thiols that subsequently form disulfides .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using safe and efficient oxidizing agents. The process is designed to ensure high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions: Bis(3-nitrophenyl) disulfide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonyl compounds.

    Reduction: Reduction of this compound typically yields thiols.

    Substitution: It can participate in substitution reactions where the nitro groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Various nucleophiles depending on the desired substitution.

Major Products:

    Oxidation Products: Sulfonyl compounds.

    Reduction Products: Thiols.

    Substitution Products: Compounds with substituted nitro groups.

Scientific Research Applications

Bis(3-nitrophenyl) disulfide has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in forming disulfide bonds.

    Biology: Employed in studies involving protein folding and stabilization due to its ability to form disulfide bridges.

    Medicine: Investigated for its potential in drug design, particularly in creating stable peptide-based drugs.

    Industry: Utilized in the production of polymers and other materials requiring stable disulfide linkages.

Comparison with Similar Compounds

    Bis(4-nitrophenyl) disulfide: Similar structure but with nitro groups in the para position.

    5,5′-Dithiobis(2-nitrobenzoic acid): Contains carboxylic acid groups in addition to nitro groups.

    4-Nitrophenyl disulfide: Contains nitro groups in the para position.

Uniqueness: Bis(3-nitrophenyl) disulfide is unique due to the position of the nitro groups on the phenyl rings, which can influence its reactivity and the types of reactions it undergoes. This positional difference can affect the compound’s solubility, stability, and overall chemical behavior compared to its analogs .

Properties

IUPAC Name

1-nitro-3-[(3-nitrophenyl)disulfanyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O4S2/c15-13(16)9-3-1-5-11(7-9)19-20-12-6-2-4-10(8-12)14(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOFDWDUSSFUMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SSC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060219
Record name Disulfide, bis(3-nitrophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537-91-7
Record name Bis(3-nitrophenyl) disulfide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=537-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrophenide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bis(3-nitrophenyl) disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66160
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bis(3-nitrophenyl) disulfide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Disulfide, bis(3-nitrophenyl)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Disulfide, bis(3-nitrophenyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(3-nitrophenyl) disulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.890
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NITROPHENIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OJ0BVA4VQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(3-nitrophenyl) disulfide
Reactant of Route 2
Reactant of Route 2
Bis(3-nitrophenyl) disulfide
Reactant of Route 3
Reactant of Route 3
Bis(3-nitrophenyl) disulfide
Reactant of Route 4
Bis(3-nitrophenyl) disulfide
Reactant of Route 5
Reactant of Route 5
Bis(3-nitrophenyl) disulfide
Reactant of Route 6
Reactant of Route 6
Bis(3-nitrophenyl) disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.